BD2-Selective BET Inhibition: Apabetalone vs. Pan-BET Inhibitors (JQ1, OTX015)
Apabetalone demonstrates a 170-fold selectivity for the second bromodomain (BD2) of BET proteins over the first bromodomain (BD1). Its IC50 for BD2 is 0.51 μM, while its IC50 for BD1 is 87 μM [1]. In contrast, prototypical pan-BET inhibitors like JQ1 and OTX015 inhibit both BD1 and BD2 with similar potency, typically in the low nanomolar to sub-micromolar range, lacking this level of intra-BET domain discrimination [2]. This stark difference in selectivity profile underpins Apabetalone's distinct pharmacological and safety profile.
| Evidence Dimension | Intra-BET Domain Selectivity |
|---|---|
| Target Compound Data | BD2 IC50 = 0.51 μM; BD1 IC50 = 87 μM |
| Comparator Or Baseline | JQ1 (Pan-inhibitor): IC50 values for BD1 and BD2 of BRD4 are both ~0.05-0.1 μM |
| Quantified Difference | 170-fold higher selectivity for BD2 over BD1 for Apabetalone; <10-fold selectivity for JQ1 |
| Conditions | AlphaScreen assay; cell-free system |
Why This Matters
Procurement of a BD2-selective inhibitor is essential for studies aiming to dissect BD1 vs. BD2 biology or for therapeutic applications where pan-inhibition is toxic or contraindicated.
- [1] Picaud, S., et al. (2013). RVX-208, an inducer of ApoA-I in humans, is a BET bromodomain antagonist. Proceedings of the National Academy of Sciences, 110(49), 19754-19759. View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. View Source
